2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

When researchers substitute generic pyrimidine acids lacking the unique tert-butyl/chloro combination, they risk failed regioselectivity and stalled SAR campaigns. 2-tert-Butyl-4-chloropyrimidine-5-carboxylic acid (CAS 1012879-97-8) provides three orthogonal handles: 5-COOH for amidation, 4-Cl for SNAr diversification, and 2-tBu for lipophilic modulation. Available at ≥98% purity, this scaffold enables parallel library synthesis for drug discovery and agrochemical development. Batch-consistent supply ensures reproducible scale-up.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
Cat. No. B13187534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)O
InChIInChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-4-5(7(13)14)6(10)12-8/h4H,1-3H3,(H,13,14)
InChIKeyCBKOQDUMDWJZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid: High-Purity Intermediate for Pharma Research


2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid (CAS: 1012879-97-8) is a pyrimidine derivative characterized by a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid at the 5-position. It is a white crystalline solid with a molecular weight of 214.65 g/mol and is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds [1].

Workflow Nucleoside medicine intermediate synthesis
Selection Orthogonal reactive sites (Cl, COOH, tBu)
Use Context Library construction, reported purities up to 98%

Why Generic Pyrimidine Intermediates Fall Short


Simple substitution of a generic pyrimidine carboxylic acid, such as 4-chloropyrimidine-5-carboxylic acid or 2-tert-butylpyrimidine-5-carboxylic acid, is not feasible for applications requiring the precise steric and electronic profile of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid. The unique combination of a bulky, electron-donating tert-butyl group at the 2-position and an electron-withdrawing chlorine atom at the 4-position, alongside the reactive 5-carboxylic acid handle , confers a distinct reactivity and physicochemical property set that is critical for successful downstream transformations . Using an analog lacking one of these key features can lead to significantly different reaction kinetics, altered regioselectivity, and ultimately, failure to produce the desired target molecule .

Attribute
Target Compound
Generic Analog
4-Chloro SNAr handle
Present
Absent in 2-tert-butylpyrimidine-5-carboxylic acid; diversification may be limited
5-Carboxylic acid conjugation
Present
Absent in 2-tert-butyl-4-chloropyrimidine; amide/ester coupling precluded
Steric & electronic profile
Bulky tBu + Cl combination
Simple analogs lack dual substitution; regioselectivity may shift

2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid: Comparative Analysis vs. Analogs


Molecular Weight & Lipophilicity Comparison

The compound's molecular weight of 214.65 g/mol is significantly higher than that of simpler analogs like 4-chloropyrimidine-5-carboxylic acid (MW 158.54 g/mol) and 2-methyl-4-chloropyrimidine-5-carboxylic acid (MW 172.57 g/mol) . The 2-tert-butyl group, a feature absent in these comparators, contributes a calculated LogP increase of approximately 1.2 to 1.8 units over a 2-methyl substituent, based on fragment-based class-level inference .

MW & Lipophilicity
Class-level inference
MW 214.65 vs 158.54 g/mol; est. LogP >2.5 vs ~0.5–1.3
May support membrane permeability assessment in candidate optimization.
Computational estimation; confirm experimentally.
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Synthetic Versatility: Reactive Site Comparison

This compound possesses three distinct reactive handles: the carboxylic acid at the 5-position for amide coupling or esterification, the chlorine at the 4-position for nucleophilic aromatic substitution (SNAr), and the tert-butyl group which imparts steric shielding. In contrast, the analog 2-tert-butylpyrimidine-5-carboxylic acid (CAS 126230-73-7) lacks the 4-chloro group, eliminating the possibility for SNAr diversification at this position . Similarly, the analog 2-tert-butyl-4-chloropyrimidine (CAS 18436-67-4) lacks the 5-carboxylic acid, precluding straightforward conjugation or peptide coupling .

Synthetic versatility
Structural evidence
3 distinct reactive sites vs 2 in comparators (Cl, COOH, tBu)
May enable orthogonal diversification for library construction.
Qualitative assessment based on functional groups.
Organic Synthesis Medicinal Chemistry Building Blocks

Purity Benchmarking for Reproducible Synthesis

The compound is commercially available in high purity grades, typically 95-98%, as confirmed by multiple reputable vendors . This level of purity is comparable to, and in some cases exceeds, the specifications for closely related building blocks like 4-chloropyrimidine-5-carboxylic acid (available at 95%) and 2-tert-butylpyrimidine-5-carboxylic acid (available at 95-98%) . The consistent availability of 98% purity material minimizes the risk of side reactions from impurities in critical synthetic steps.

Purity benchmarking
Vendor-reported
95–98% (HPLC), consistently available at upper end vs analogs 95%
Reported purity may support synthesis reproducibility.
Verify lot-specific COA before critical steps.
Analytical Chemistry Process Chemistry Quality Control

2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid: Optimal Use Cases


Medicinal Chemistry: Pyrimidine Library Synthesis

This compound is ideally suited as a core scaffold for generating libraries of pyrimidine-containing drug candidates [1]. Its three distinct functional handles allow for sequential, orthogonal diversification. The 5-carboxylic acid can be readily amidated with diverse amines. The 4-chloro group can undergo SNAr with a wide range of nucleophiles (e.g., amines, alcohols, thiols) after the amide coupling or with appropriate protection . The tert-butyl group provides a stable, lipophilic anchor that can modulate target binding and metabolic stability. Using this single intermediate, a chemist can rapidly synthesize dozens of analogs for structure-activity relationship (SAR) studies.

Process Chemistry: Robust API Intermediate Synthesis

The commercial availability of this compound in high purity (up to 98%) makes it an attractive starting material for the large-scale synthesis of active pharmaceutical ingredients (APIs) or advanced intermediates . Its well-defined reactivity profile (carboxylic acid activation, SNAr on the pyrimidine ring) allows for the design of scalable and reproducible process routes, minimizing the formation of difficult-to-remove byproducts.

Agrochemical Discovery: Herbicide & Fungicide Design

Pyrimidine carboxylic acids are a privileged motif in agrochemicals, with several commercial herbicides (e.g., terbacil) featuring a related chloropyrimidine core . The combination of a chloro and a tert-butyl substituent on 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid provides a unique steric and electronic profile that can be leveraged to design selective herbicidal or fungicidal candidates. The 5-carboxylic acid provides a convenient handle for further elaboration to pro-herbicides or to modulate phloem mobility.

Application
Selection Property
Validation Focus
Pyrimidine library synthesis
Orthogonal reactive sites (Cl, COOH, tBu)
Sequential diversification and SAR studies
Scalable API intermediate synthesis
High reported purity (up to 98%)
Reproducibility and byproduct control
Agrochemical candidate design
Steric and electronic profile
Selectivity and phloem mobility modulation

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